The Architectural Blueprint of a Versatile Bioconjugation Tool: Cy3-PEG2-endo-BCN
The Architectural Blueprint of a Versatile Bioconjugation Tool: Cy3-PEG2-endo-BCN
For Immediate Release
A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals
This guide elucidates the structural and functional characteristics of Cy3-PEG2-endo-BCN, a fluorescent labeling reagent pivotal for advanced bioconjugation applications. By integrating a vibrant cyanine dye, a flexible hydrophilic spacer, and a highly reactive bioorthogonal handle, this molecule offers a streamlined approach for the precise labeling of biomolecules.
Core Structure and Functional Moieties
Cy3-PEG2-endo-BCN is a multi-component molecular probe meticulously designed for specificity and efficiency in biological systems. Its architecture can be dissected into three primary functional units: the Cy3 fluorophore, a short polyethylene glycol (PEG) linker, and the endo-Bicyclo[6.1.0]nonyne (endo-BCN) moiety.
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Cy3 (Cyanine 3) Fluorophore: At its core, Cy3 is a member of the cyanine dye family, renowned for its bright orange-red fluorescence and high photostability.[1] Structurally, it comprises two nitrogen-containing heterocyclic rings linked by a three-methine bridge. This conjugated system is responsible for its characteristic spectral properties, with an excitation maximum around 550 nm and an emission maximum at approximately 570 nm.[2]
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PEG2 Linker: A diethylene glycol (PEG2) unit serves as a flexible, hydrophilic spacer between the Cy3 dye and the reactive BCN group. The inclusion of this PEG linker enhances the water solubility of the entire molecule and provides spatial separation between the fluorophore and the target biomolecule, which can help to minimize potential steric hindrance and quenching effects.[3][4]
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endo-BCN (Bicyclo[6.1.0]nonyne): The terminal endo-BCN is a strained alkyne that serves as the reactive handle for bioorthogonal conjugation.[5] This moiety readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction that forms a stable triazole linkage with azide-modified molecules. A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The "endo" stereochemistry of the BCN ring influences its reactivity and stability.
The precise arrangement of these components results in a powerful tool for attaching a bright fluorescent label to a wide array of azide-functionalized biomolecules, including proteins, nucleic acids, and glycans.
Quantitative Data Summary
The key physicochemical properties of Cy3-PEG2-endo-BCN are summarized in the table below. These values are essential for experimental design, including calculating molar equivalents for conjugation reactions and setting up appropriate imaging parameters.
| Property | Value | Source |
| Molecular Formula | C47H63BrN4O5 | PubChem |
| Molecular Weight | 855.9 g/mol (as bromide salt) | PubChem |
| Excitation Maximum (λex) | ~550 nm (for Cy3 core) | |
| Emission Maximum (λem) | ~570 nm (for Cy3 core) | |
| Purity | >95% (typical) | SiChem |
| Storage Conditions | -20°C, protect from light and moisture | SiChem |
Visualizing the Molecular Architecture
To better understand the spatial relationship between the functional moieties of Cy3-PEG2-endo-BCN, the following diagram illustrates its core structure.
Caption: Structural components of Cy3-PEG2-endo-BCN and its reaction.
Experimental Protocol: Labeling of Azide-Modified Proteins
The following is a general protocol for the labeling of an azide-modified protein with Cy3-PEG2-endo-BCN using strain-promoted alkyne-azide cycloaddition (SPAAC). It is recommended to optimize the reaction conditions for each specific protein and application.
Materials:
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Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
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Cy3-PEG2-endo-BCN
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Anhydrous DMSO
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Spin desalting columns or other purification system
Procedure:
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Reagent Preparation:
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Allow the vial of Cy3-PEG2-endo-BCN to warm to room temperature before opening.
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Prepare a stock solution of Cy3-PEG2-endo-BCN in anhydrous DMSO (e.g., 10 mM).
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Protein Preparation:
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Ensure the azide-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
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SPAAC Reaction:
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Add a 2 to 4-fold molar excess of the Cy3-PEG2-endo-BCN stock solution to the azide-modified protein solution.
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Gently mix the reaction components. The final concentration of DMSO should be kept below 5% (v/v) to minimize potential effects on protein stability.
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Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may need to be optimized.
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Purification:
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Remove the unreacted Cy3-PEG2-endo-BCN using a spin desalting column or another appropriate purification method such as dialysis.
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Characterization:
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Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
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Logical Workflow for Protein Labeling
The experimental workflow for labeling an azide-modified protein with Cy3-PEG2-endo-BCN can be visualized as follows:
Caption: Workflow for labeling azide-modified proteins with Cy3-PEG2-endo-BCN.
This comprehensive guide provides the foundational knowledge for the effective utilization of Cy3-PEG2-endo-BCN in modern bioconjugation strategies. Its well-defined structure and reliable reactivity make it an invaluable tool for researchers in the life sciences.
